molecular formula C15H16ClN5O2S2 B2354522 2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-00-2

2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2354522
CAS RN: 1105198-00-2
M. Wt: 397.9
InChI Key: MLJXVGPUPZMHGX-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups including a piperazine ring, a thiadiazole ring, a chlorobenzoyl group, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the chlorobenzoyl group might undergo nucleophilic aromatic substitution reactions, and the piperazine ring might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like acetamide could influence its solubility in different solvents .

Scientific Research Applications

  • Biological Activities of Piperazine-containing Thiadiazole Amides : Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized and demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in antibacterial research (Xia, 2015).

  • Antimicrobial Applications : A study on fatty acids in heterocyclic synthesis reported the synthesis of Thiadiazolyl Piperidine and Piperazine, showing in-vitro antimicrobial activities against strains of bacteria and fungi (Abdelmajeid et al., 2017).

  • Antitumor Evaluation : The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles was conducted, with some compounds showing promising cytotoxicity and antioxidant activities, indicating potential use in antitumor therapies (Hamama et al., 2013).

  • Antibacterial Screening : A study synthesized novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles with piperazine nucleus and screened them for antibacterial activity. Several compounds showed moderate activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

  • Antileishmanial Activity : Piperazinyl-linked 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles were synthesized, with some showing very good activity against the promastigote and amastigote forms of Leishmania major, indicating potential in antileishmanial treatments (Tahghighi et al., 2011).

  • Anti-acetylcholinesterase Activity : Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized, showing potential anticholinesterase properties which could be useful in the study of neurodegenerative diseases (Mohsen et al., 2014).

Future Directions

Given the complexity of this compound and the presence of several functional groups known to exhibit biological activity, it could be a candidate for further study in medicinal chemistry .

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which are part of the compound’s structure, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have a wide range of biological and pharmaceutical activity .

Mode of Action

It’s known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by modulating the activity of these neurotransmitters.

Biochemical Pathways

Given the potential role of piperazine derivatives as dopamine and serotonin antagonists , it can be inferred that the compound might affect pathways related to these neurotransmitters, potentially influencing mood and behavior.

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a drug, affecting its pharmacokinetics including absorption, distribution, metabolism, and excretion.

Result of Action

Given the potential role of piperazine derivatives as dopamine and serotonin antagonists , the compound might have effects on mood and behavior at the cellular and molecular levels.

properties

IUPAC Name

2-[[5-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2S2/c16-11-3-1-2-10(8-11)13(23)20-4-6-21(7-5-20)14-18-19-15(25-14)24-9-12(17)22/h1-3,8H,4-7,9H2,(H2,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJXVGPUPZMHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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